Phthalic-13C6 acid
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Overview
Description
Phthalic-13C6 acid, also known as 1,2-Benzene-13C6-dicarboxylic acid, is a stable isotope-labeled compound. It is a derivative of phthalic acid where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and studying chemical reactions and pathways due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic-13C6 acid can be synthesized through the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to form phthalic acid. The isotopic labeling is introduced by using carbon-13 labeled precursors in the synthesis process .
Industrial Production Methods
The industrial production of this compound follows similar methods to those used for regular phthalic acid but incorporates carbon-13 labeled starting materials. This ensures that the final product contains the desired isotopic labeling for research purposes .
Chemical Reactions Analysis
Types of Reactions
Phthalic-13C6 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic anhydride.
Reduction: It can be reduced to form phthalic alcohol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various halogenating agents and catalysts depending on the desired derivative.
Major Products
Phthalic Anhydride: Formed through oxidation.
Phthalic Alcohol: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Phthalic-13C6 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Utilized in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of phthalic-13C6 acid involves its incorporation into chemical reactions and pathways as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound through various processes. This helps in understanding the molecular targets and pathways involved in the reactions .
Comparison with Similar Compounds
Phthalic-13C6 acid is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phthalic Acid: The non-labeled version of this compound.
Isophthalic Acid: An isomer of phthalic acid with carboxyl groups in the 1,3-positions.
Terephthalic Acid: Another isomer with carboxyl groups in the 1,4-positions.
This compound’s uniqueness lies in its use as a tracer in scientific research, providing valuable insights into chemical and biochemical processes that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C8H6O4 |
---|---|
Molecular Weight |
172.09 g/mol |
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
XNGIFLGASWRNHJ-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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